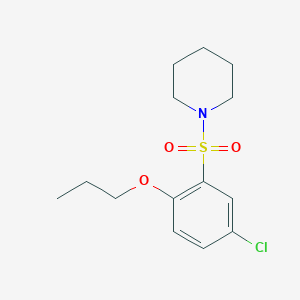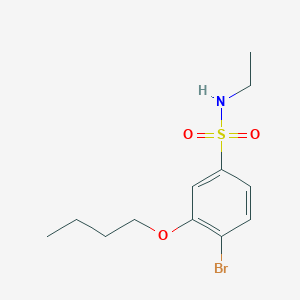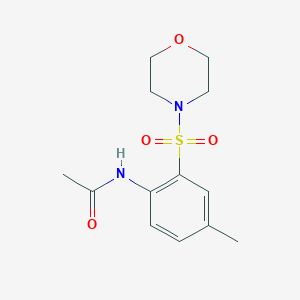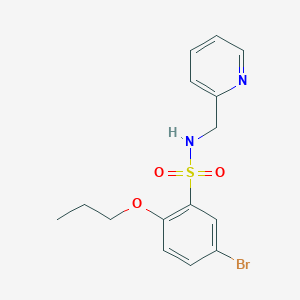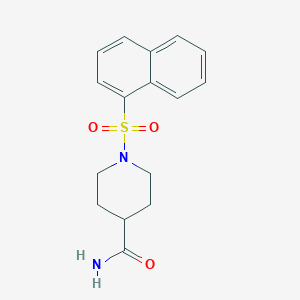
1-(Naphthylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthylsulfonyl)piperidine-4-carboxamide is an organic compound with the molecular formula C16H18N2O3S and a molecular weight of 318.4 g/mol. This compound is characterized by the presence of a piperidine ring substituted with an aminocarbonyl group and a naphthylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-(Naphthylsulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthylsulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Naphthylsulfonyl)piperidine-4-carboxamide is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the naphthylsulfonyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Naphthylsulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Aminocarbonyl-1-(1-phenylsulfonyl)piperidine: This compound has a phenylsulfonyl group instead of a naphthylsulfonyl group, which may result in different chemical and biological properties.
4-Aminocarbonyl-1-(1-benzylsulfonyl)piperidine: The presence of a benzylsulfonyl group can influence the compound’s reactivity and interactions with biological targets.
4-Aminocarbonyl-1-(1-tolylsulfonyl)piperidine: The tolylsulfonyl group can affect the compound’s solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications.
Properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H18N2O3S/c17-16(19)13-8-10-18(11-9-13)22(20,21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,17,19) |
InChI Key |
ZKNAJIDQCBWYJC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)
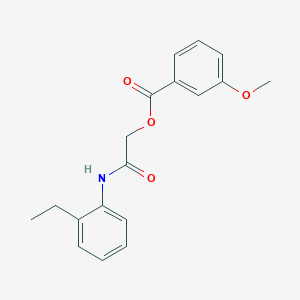
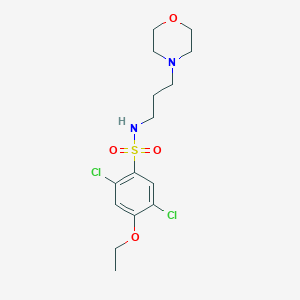
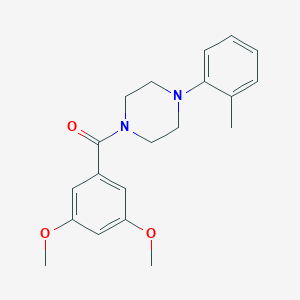
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B275192.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275214.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine](/img/structure/B275215.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275216.png)
